4-Pentenal diethyl acetal

CAS No.:

Cat. No.: VC13906675

Molecular Formula: C9H18O2

Molecular Weight: 158.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18O2 |

|---|---|

| Molecular Weight | 158.24 g/mol |

| IUPAC Name | 5,5-diethoxypent-1-ene |

| Standard InChI | InChI=1S/C9H18O2/c1-4-7-8-9(10-5-2)11-6-3/h4,9H,1,5-8H2,2-3H3 |

| Standard InChI Key | FDNMVYJIEXSECU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(CCC=C)OCC |

Introduction

Chemical Identity and Structural Characteristics

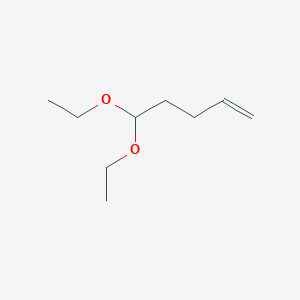

4-Pentenal diethyl acetal belongs to the acetal family, characterized by the substitution of an aldehyde’s carbonyl oxygen with two alkoxy groups. Its IUPAC name, 5,5-diethoxypent-1-ene, reflects a five-carbon chain with an ethylene moiety at the 1-position and ethoxy groups at the 5-position. The canonical SMILES string (CCOC(CCC=C)OCC) and InChIKey (FDNMVYJIEXSECU-UHFFFAOYSA-N) provide unambiguous identifiers for databases and computational modeling .

Table 1: Physicochemical Properties of 4-Pentenal Diethyl Acetal

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₈O₂ | |

| Molecular Weight | 158.24 g/mol | |

| Boiling Point | ~180–190°C (estimated) | |

| Density | 0.89–0.92 g/cm³ | |

| Solubility | Miscible in organic solvents |

Synthesis Methodologies

Aldehyde Protection Strategy

The synthesis of 4-pentenal diethyl acetal typically involves protecting 4-pentenal’s aldehyde group using ethanol under acidic catalysis. A analogous method is detailed in patent CN107011136B , where 5-bromo-trans-4-pentenal undergoes acetalization with trimethyl orthoformate and methanol in the presence of sulfuric acid. For 4-pentenal diethyl acetal, this translates to reacting 4-pentenal with excess ethanol and a Brønsted acid (e.g., H₂SO₄ or HCl):

The reaction proceeds via hemiacetal formation, followed by nucleophilic attack of a second ethanol molecule. Optimal conditions include anhydrous environments and temperatures of 20–40°C to prevent aldehyde oxidation .

Industrial-Scale Production

Patent US3829504A outlines acetalization techniques for phenyl-pentenal derivatives, emphasizing the use of anhydrous solvents like methyl tetrahydrofuran. While focused on phenyl analogs, these methods are adaptable to 4-pentenal diethyl acetal by substituting ethanol for methanol and adjusting stoichiometry. Key parameters include:

-

Molar Ratio: 1:2.5 (aldehyde:ethanol) to ensure complete conversion.

-

Catalyst Loading: 1–5 mol% H₂SO₄.

Post-synthesis purification involves neutralization with sodium carbonate, solvent evaporation, and vacuum distillation to achieve ≥95% purity .

Reactivity and Functional Applications

Role in Cross-Coupling Reactions

4-Pentenal diethyl acetal serves as a masked aldehyde in transition metal-catalyzed cross-couplings. For instance, patent CN107011136B employs its brominated analog in a nickel-catalyzed Kumada coupling with n-pentyl magnesium bromide to elongate carbon chains. The acetal group prevents undesired aldol condensation or oxidation during the reaction, which occurs at 0–5°C under nitrogen:

Deprotection via acidic hydrolysis (e.g., HCl/acetone) regenerates the aldehyde, yielding products like trans-4-decenal with >99% stereoselectivity .

Industrial and Research Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume